molecular formula C8H3F13O B3042317 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal CAS No. 56734-81-7

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal

Cat. No. B3042317
CAS RN: 56734-81-7
M. Wt: 362.09 g/mol
InChI Key: WJSFZGPTEQNWCB-UHFFFAOYSA-N
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Description

The closest compounds I found are 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate . These are fluorinated compounds with acrylate or methacrylate groups, and they are used in the production of polymers .


Molecular Structure Analysis

The molecular structure of these compounds typically consists of a carbon chain where the hydrogen atoms have been replaced by fluorine atoms, with an acrylate or methacrylate group at one end .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a high degree of fluorination, which can impart properties such as low surface energy, chemical resistance, and thermal stability .

Scientific Research Applications

Polymer Synthesis A compound with the structure 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane was synthesized and used to create a polymer through ring-opening polymerization. This process utilized boron trifluoride etherate as the initiator, leading to a polymer with a molecular weight of 1400, indicating potential applications in materials science (Li Zhan-xiong, 2012).

Colorless and High Organosoluble Polyimides Polyimides synthesized from aromatic dianhydride and aromatic diamines with pendent trifluoromethyl group showcased high transparency, solubility, and good mechanical properties. These materials demonstrated potential for various industrial applications due to their colorlessness and high organosolubility (Chin‐Ping Yang & Yu-Yang Su, 2005).

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFZGPTEQNWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CHO, C8H3F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 6:2 FTAL
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895379
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal

CAS RN

56734-81-7
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 3
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 4
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 5
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal

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